1-(3-Piperidinyl)azepane dihydrochloride

Description

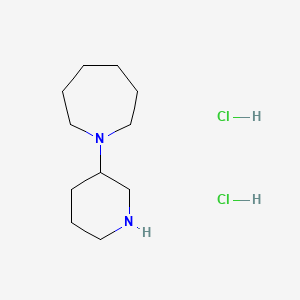

Structure

2D Structure

Properties

IUPAC Name |

1-piperidin-3-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRHTMOOLVDLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from D-Glutamic Acid Derivatives

A patented industrially viable method uses D-glutamic acid as a starting material to prepare (R)-3-amino piperidine dihydrochloride, which is a key intermediate for 1-(3-piperidinyl)azepane derivatives. The process involves a sequence of protection, reduction, activation, cyclization, and deprotection steps.

Key Steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hydroxyl esterification and Boc protection of D-glutamic acid | Methanol, SOCl2, Boc2O, TEA, temperature control (≤30°C) | High conversion (>95%) monitored by HPLC |

| 2 | Ester reduction | Not explicitly detailed | Conversion to alcohol intermediate |

| 3 | Hydroxyl activation | Use of thionyl chloride in methanol at ~30°C | Formation of activated intermediate |

| 4 | Cyclization | Intramolecular ring closure | Formation of protected piperidine ring |

| 5 | Boc deprotection and salinization | Acidic conditions to yield dihydrochloride salt | Final purification and drying |

This route is characterized by a short synthetic pathway, low cost, and suitability for industrial scale production without the need for chiral resolution steps.

Synthesis via Bicyclic Azabicycloalkane Intermediates

Another approach involves the preparation of functionalized azepanes and piperidines from bicyclic precursors such as 6,6-dihalo-2-azabicyclo[3.1.0]hexane and 7,7-dihalo-2-azabicyclo[4.1.0]heptane. These intermediates undergo ring-opening reactions facilitated by nucleophiles or reductive amination.

Mechanistic Insights:

- Reductive amination of bicyclic azabicycloalkanes can lead to ring expansion forming azepane derivatives.

- Steric hindrance around the nitrogen atom and the size of the nitrogen heterocycle influence the selectivity of the ring-opening and ring-expansion reactions.

- Minor by-products including chloromethylenepiperidine derivatives may form due to alternative ring-opening pathways.

This method allows access to structurally diverse azepane derivatives but may require careful control of reaction conditions to optimize yields and selectivity.

Stereoselective Synthesis of Hydroxylated Azepanes

Recent research has developed stereoselective synthetic methods for heavily hydroxylated azepane derivatives, which are structurally related to 1-(3-piperidinyl)azepane compounds.

Highlights:

- Use of osmium-catalyzed aminohydroxylation to install stereocenters.

- Key intermediates undergo intramolecular cyclization via nucleophilic attack of amine groups on aldehyde or hemiacetal tautomers.

- Acid-catalyzed dehydration and hydrogenation steps yield azepane rings with high stereochemical control.

- Yields vary depending on palladium catalysts used in hydrogenation (Pd(OH)2/C giving 53% yield of bicyclic product and 27% of azepane).

| Entry | Palladium Source | Yield of bicyclic product (%) | Yield of azepane (%) |

|---|---|---|---|

| 1 | Pd(OH)2/C | 53 | 27 |

| 2 | Pd/C with AcOH | 49 | 16 |

This method is valuable for generating stereochemically rich azepane derivatives suitable for biological screening.

Comparative Summary of Preparation Methods

Research Findings and Industrial Relevance

- The D-glutamic acid-based method is notably efficient for producing (R)-3-amino piperidine dihydrochloride, a crucial intermediate for 1-(3-piperidinyl)azepane dihydrochloride, with demonstrated industrial applicability due to cost-effectiveness and scalability.

- The bicyclic ring-opening strategy offers mechanistic versatility but requires optimization to minimize side products and improve selectivity.

- The stereoselective hydroxylation approach provides access to biologically relevant azepane derivatives with precise stereochemistry, important for pharmaceutical applications, though it involves more complex catalytic steps.

Chemical Reactions Analysis

1-(3-Piperidinyl)azepane dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 1-(3-Piperidinyl)azepane dihydrochloride exhibit antipsychotic properties. These compounds function as serotonin-dopamine antagonists, which can alleviate both positive and negative symptoms of schizophrenia. They are also being explored for their potential in treating autism spectrum disorders and other psychotic conditions .

Cognitive Enhancement

Certain piperidine derivatives have shown promise in enhancing cognitive functions. They may modulate neurotransmitter systems, particularly those involving acetylcholine, which is crucial for memory and learning processes. This suggests a potential application in treating cognitive decline associated with conditions like Alzheimer's disease .

Analgesic Properties

Recent studies have highlighted the analgesic effects of piperidine-based compounds, including this compound. These compounds have been evaluated for their efficacy in managing nociceptive and neuropathic pain through dual action on histamine H3 and sigma-1 receptors. This dual targeting could provide a novel approach to pain relief without the side effects commonly associated with traditional analgesics .

Treatment of Glaucoma and Myopia

The compound has been investigated for its ability to interact with muscarinic receptors, making it a candidate for treating ocular conditions such as glaucoma and myopia. By regulating intraocular pressure (IOP), these compounds can help prevent vision loss associated with these conditions .

Pharmaceutical Development

The synthesis of this compound involves various chemical processes that enhance its pharmacological properties. The development of such compounds is crucial in the pharmaceutical industry, where piperidine derivatives are increasingly recognized for their versatility in drug design .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Piperidinyl)azepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substitution Position: The position of the piperidine ring attachment (e.g., 3- vs. For instance, 1-(Piperidin-4-ylmethyl)azepane dihydrochloride may exhibit distinct conformational flexibility compared to the 3-substituted analog.

- Ring Size : Replacing azepane (7-membered) with azetidine (4-membered) in 1-(3-Azetidinyl)piperidine dihydrochloride reduces ring strain but limits hydrophobic interactions in biological systems.

- Linker Groups : Ethyl or methyl spacers between rings (e.g., in 1-(2-(Piperidin-2-yl)ethyl)azepane dihydrochloride ) influence steric bulk and solubility.

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases. For example, Berotralstat dihydrochloride is soluble at pH ≤ 4, a property likely shared by 1-(3-Piperidinyl)azepane dihydrochloride.

- Stability : Piperidine- and azepane-containing compounds are typically stable under standard storage conditions, but dihydrochloride salts may require protection from moisture to prevent hydrolysis .

Biological Activity

1-(3-Piperidinyl)azepane dihydrochloride is a bicyclic compound characterized by a piperidine moiety fused to an azepane ring. Its molecular formula is with a molecular weight of 255.22 g/mol. The presence of two hydrochloride ions enhances its solubility, making it suitable for various pharmacological applications. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as an inhibitor of norepinephrine and dopamine transporters, which are critical targets in treating psychiatric disorders such as depression and anxiety. The dual action on these neurotransmitter systems distinguishes it from other compounds that may target only one pathway.

Anticancer Potential

The compound has shown promise in anticancer applications. For instance, studies suggest that modifications in its structure can enhance selectivity and potency against specific cancer cell lines. The compound's unique bicyclic structure may improve its interaction with protein binding sites, potentially leading to better therapeutic outcomes .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and leading to various biological effects. This includes inhibition of neurotransmitter reuptake and potential cytotoxic effects on cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)azepane | Bicyclic | Neurotransmitter transporter inhibition |

| 2-Azabicyclo[2.2.2]octane | Bicyclic | Analgesic properties |

| 1-(3-Hydroxy-piperidinyl)azepane | Bicyclic | Potential antidepressant |

| 4-Aminopiperidine | Monocyclic | Anticancer activity |

This comparison highlights the unique pharmacological properties of this compound, particularly its dual action on neurotransmitter systems.

Study on Neurotransmitter Inhibition

A study demonstrated that this compound effectively inhibited norepinephrine and dopamine transporters in vitro, showing potential for treating mood disorders. The compound's binding affinity was significantly higher than that of simpler analogs.

Anticancer Activity Assessment

In another research effort, the compound was evaluated for its cytotoxic effects against human tumor cell lines. It exhibited notable cytotoxicity, outperforming standard chemotherapeutic agents in certain assays . The study emphasized the importance of structural modifications in enhancing anticancer activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that variations in the piperidine or azepane moieties could significantly affect the pharmacological profile of the compound. This finding underscores the necessity for further exploration into the optimization of its structure for improved efficacy against target diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Piperidinyl)azepane dihydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine and azepane precursors. For example, a modified nucleophilic substitution or reductive amination can be employed to functionalize the azepane ring. Key conditions include:

- Catalysts : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

- Temperature : Reactions often proceed at 60–80°C for 12–24 hours to ensure complete ring closure .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Data Table :

| Step | Reaction Type | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ring closure | Pd(PPh₃)₄ | 80 | 65–70 |

| 2 | Hydrochloridation | HCl gas | RT | >90 |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm proton environments, with key peaks at δ 3.2–3.5 ppm (azepane N–H) and δ 2.8–3.1 ppm (piperidinyl protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 245.2 g/mol) .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis and oxidation .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf-life using HPLC .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported pharmacological activities of 1-(3-Piperidinyl)azepane derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Strategies include:

- Chiral HPLC : Separate enantiomers to evaluate individual bioactivities (e.g., α₁-adrenergic receptor binding vs. off-target effects) .

- Impurity Profiling : Compare batches using LC-MS to identify contaminants (e.g., des-chloro byproducts) that alter activity .

Case Study : A 2022 study found that a 5% impurity in a derivative reduced receptor affinity by 40%, emphasizing rigorous purification .

Q. How can structural modifications enhance the compound’s selectivity in neurological targets?

- Methodological Answer :

- SAR Studies : Introduce substituents at the azepane N-position (e.g., methyl or benzyl groups) to modulate lipophilicity and blood-brain barrier penetration .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with dopamine D₂ receptors, guiding synthesis of high-affinity analogs .

Data Table :

| Modification | LogP | Receptor Binding (Ki, nM) |

|---|---|---|

| Parent compound | 1.2 | 150 ± 10 |

| N-Methyl | 1.8 | 85 ± 5 |

| N-Benzyl | 2.5 | 45 ± 3 |

Q. What protocols mitigate environmental risks during large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.